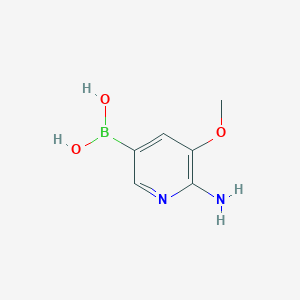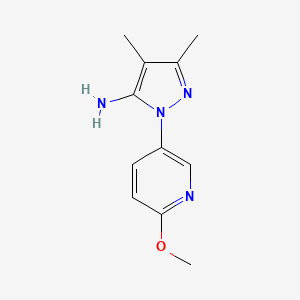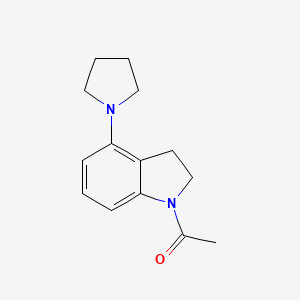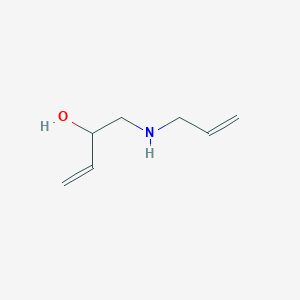![molecular formula C18H19NO5 B13878164 Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate typically involves the reaction of 4-methoxyaniline with ethyl 4-chlorobenzoate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl 4-chlorobenzoate, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyanilino)benzoate: This compound has a similar structure but lacks the additional ethoxy group, making it less versatile in certain reactions.
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
4-(2-(4-methoxyanilino)ethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific ester functional group, which allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-18(21)13-4-8-16(9-5-13)24-12-17(20)19-14-6-10-15(22-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UCGHSJXUIVAKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)


![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)



